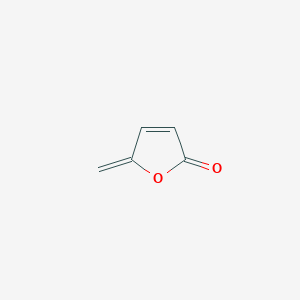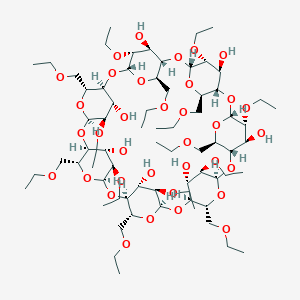
5-Cyclopropylisoxazole-4-carbonyl chloride
Descripción general
Descripción
5-Cyclopropylisoxazole-4-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a versatile building block in the synthesis of various organic compounds. It is used as a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropylisoxazole-4-carbonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines and alcohols to form stable intermediates. It is also known to form stable derivatives with hydroxylamine, which has led to its use in the synthesis of isoxazole-based inhibitors of protein kinases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Cyclopropylisoxazole-4-carbonyl chloride are not well studied. However, it is known to be a stable compound that does not readily decompose under normal laboratory conditions. It is also known to form stable intermediates and derivatives, which have potential applications in the synthesis of various organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Cyclopropylisoxazole-4-carbonyl chloride in lab experiments include its high yield and purity, as well as its ability to form stable intermediates and derivatives. Its limitations include the need for careful handling due to its reactive nature and the need for specialized equipment and techniques for its synthesis and purification.
Direcciones Futuras
There are several future directions for the use of 5-Cyclopropylisoxazole-4-carbonyl chloride in scientific research. One potential application is in the synthesis of isoxazole-based inhibitors of protein kinases, which have potential applications in cancer therapy. Another potential application is in the synthesis of novel organic compounds with unique properties and functions. Further research is needed to fully understand the mechanism of action and potential applications of this versatile building block.
Aplicaciones Científicas De Investigación
5-Cyclopropylisoxazole-4-carbonyl chloride has been widely used in scientific research due to its ability to form stable intermediates and derivatives. It is used as a key building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the synthesis of isoxazole-based inhibitors of protein kinases, which have potential applications in cancer therapy.
Propiedades
Número CAS |
124845-05-2 |
|---|---|
Nombre del producto |
5-Cyclopropylisoxazole-4-carbonyl chloride |
Fórmula molecular |
C7H6ClNO2 |
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
5-cyclopropyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)5-3-9-11-6(5)4-1-2-4/h3-4H,1-2H2 |
Clave InChI |
HRRWQQNTPXPXEG-UHFFFAOYSA-N |
SMILES |
C1CC1C2=C(C=NO2)C(=O)Cl |
SMILES canónico |
C1CC1C2=C(C=NO2)C(=O)Cl |
Sinónimos |
4-Isoxazolecarbonyl chloride, 5-cyclopropyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)












